Impurity of Doxercalciferol

Analytical Chemistry Pharmaceutical Analysis HPLC Method Validation

Quantifying the β-epimer of doxercalciferol at trace levels requires a well-characterized reference standard with defined chromatographic behavior - generic vitamin D analogs cannot substitute. This impurity standard, supplied with documented RRT (1.07) and an acceptance criterion of NMT 0.50%, directly addresses regulatory demands for ANDA method validation and batch release testing. Key value points: • RRT 1.07 confirmed for HPLC system suitability and impurity profiling • Acceptance criterion of NMT 0.50% per USP monograph for batch compliance • Fully characterized for stability-indicating method validation

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
CAS No. 127516-23-8
Cat. No. B196370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity of Doxercalciferol
CAS127516-23-8
Synonyms1β-Hydroxy Vitamin D2;  (1β,3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1
InChIKeyHKXBNHCUPKIYDM-BLKIPSJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxercalciferol Impurity: Definition and Procurement


Impurity of Doxercalciferol (CAS 127516-23-8), also known as 1β-Hydroxy Vitamin D2 or β-Doxercalciferol, is a process-related impurity of the vitamin D analog drug doxercalciferol . It is characterized by a molecular formula of C28H44O2 and a molecular weight of 412.65 [1]. This compound serves as a crucial reference standard for pharmaceutical quality control, particularly in method validation and impurity profiling for doxercalciferol drug substances and products [2].

Doxercalciferol Impurity: Critical Differentiators


Generic substitution is not viable for Impurity of Doxercalciferol due to its specific role as a pharmacopeial reference standard with unique analytical and regulatory requirements. Its differentiation is defined by a precise chromatographic profile relative to the active pharmaceutical ingredient (API) and other related substances, as outlined in official monographs [1]. The acceptance criteria for this impurity are legally binding for drug product release [2]. Furthermore, its use in Abbreviated New Drug Applications (ANDAs) requires traceability to a defined standard [3]. These factors collectively mandate the procurement of a characterized, high-purity reference standard for accurate quantification and compliance.

Doxercalciferol Impurity: Quantitative Evidence Guide


USP Relative Retention Time for System Suitability

In the USP HPLC method for Doxercalciferol, β-Doxercalciferol (CAS 127516-23-8) exhibits a specific Relative Retention Time (RRT) of 1.07, when compared to the main API peak (Doxercalciferol) which is set at 1.0 [1]. This is distinct from other related impurities such as Pre-doxercalciferol (RRT 0.94) and Dihydrodoxercalciferol (RRT 1.10) [1].

Analytical Chemistry Pharmaceutical Analysis HPLC Method Validation

Regulatory Acceptance Criteria

The USP monograph establishes a specific acceptance criterion for β-Doxercalciferol, limiting its presence to not more than (NMT) 0.50% of the doxercalciferol drug substance [1]. This limit is more stringent than the total impurities limit of 1.0% and is comparable to the limit for Dihydrodoxercalciferol (also NMT 0.50%) but higher than that for Pre-doxercalciferol (NMT 0.15%) [1].

Regulatory Compliance Quality Control Impurity Profiling

Purity and Stability Specifications

Commercially available Impurity of Doxercalciferol (CAS 127516-23-8) is supplied with a defined purity of >98% [1]. The product's stability is assured under specific storage conditions, which are more stringent than for the API. It requires storage at -20°C for long-term stability (3 years for powder), and solutions must be stored at -20°C for up to 6 months [1]. This contrasts with the USP monograph's note that doxercalciferol solutions are stable for at least 9 hours at room temperature and up to 7 days at 5°C [2].

Reference Standard Material Specification Stability Studies

Doxercalciferol Impurity: Validated Applications


Impurity Profiling in Pharmaceutical QC

Use as a primary reference standard for identifying and quantifying β-Doxercalciferol in doxercalciferol drug substance. The USP-defined Relative Retention Time (RRT) of 1.07 and acceptance criterion of NMT 0.50% are critical for establishing HPLC system suitability and ensuring batch release compliance [1].

Method Development and Validation for ANDA

Employed as a key component in developing and validating stability-indicating HPLC methods for doxercalciferol. The impurity's distinct RRT (1.07) is used to demonstrate method specificity and resolution from the API and other related compounds, fulfilling regulatory requirements for Abbreviated New Drug Applications (ANDAs) [2].

Stability Studies and Forced Degradation

Used as a marker compound to monitor the degradation pathways of doxercalciferol under stress conditions (e.g., heat, light, oxidation). Its specific acceptance limit of 0.50% serves as a benchmark to evaluate whether a drug product remains within specification throughout its shelf life [1].

Technical Documentation Hub

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